molecular formula C32H55BrN2O3 B045239 17-Deacetyl vecuronium bromide CAS No. 50587-95-6

17-Deacetyl vecuronium bromide

Numéro de catalogue: B045239
Numéro CAS: 50587-95-6
Poids moléculaire: 595.7 g/mol
Clé InChI: XPLMFSDSQRHLDG-FMCCZJBLSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

17-Deacetyl vecuronium bromide is a major and pharmacologically active metabolite of the non-depolarizing neuromuscular blocking agent, vecuronium bromide. This compound is of significant interest in preclinical and pharmacological research for studying the metabolism, pharmacokinetics, and duration of action of vecuronium. Its primary mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors at the postjunctional membrane of the neuromuscular junction, leading to reversible muscle paralysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLMFSDSQRHLDG-FMCCZJBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50587-95-6
Record name Piperidinium, 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50587-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Deacetylvecuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidinium,1-[(2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide (9CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 17-DEACETYL VECURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S61ZS49CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation and Metabolic Pathways of Vecuronium Bromide Leading to 17 Deacetyl Vecuronium Bromide

Hepatic Metabolism and Hydrolysis Processes

The liver is the principal site for the metabolism of vecuronium (B1682833) bromide. oup.comsaspublishers.com Hepatic processes, specifically hydrolysis, are responsible for the breakdown of the parent compound. nih.govfda.gov Approximately one-third of a dose of vecuronium undergoes hepatic metabolism. oup.com This biotransformation results in the production of three main metabolites: 3-desacetyl vecuronium bromide, 17-desacetyl vecuronium bromide, and 3,17-didesacetyl vecuronium bromide. oup.com These metabolites possess varying degrees of neuromuscular-blocking activity. oup.com

The clearance of vecuronium and its metabolites is dependent on both hepatic and renal function. oup.com Unchanged vecuronium is eliminated through bile (40%) and urine (25%–30%). oup.com The metabolites are primarily eliminated renally. oup.com

Formation of Major and Minor Metabolites: A Comparative Analysis

The deacetylation of vecuronium bromide results in the formation of active metabolites that can influence the duration and character of the neuromuscular blockade.

3-Desacetyl Vecuronium Bromide

3-desacetyl vecuronium bromide is considered the principal and most potent metabolite of vecuronium. nih.govru.nl It is formed through the removal of the acetyl group at the 3-position of the steroid nucleus. pfizer.comhres.ca This metabolite has significant neuromuscular blocking potency, estimated to be 50% to 80% of the parent compound, vecuronium. saspublishers.comru.nlpfizer.comhres.ca The conversion to 3-desacetyl vecuronium accounts for about 12% of vecuronium's clearance. nih.gov It has been detected in both urine and bile, with urinary excretion accounting for up to 10% of the injected dose and biliary excretion up to 25%. pfizer.comhres.cahres.ca Due to its potency and potential for accumulation, especially with prolonged administration in patients with renal failure, 3-desacetyl vecuronium can contribute to a prolonged neuromuscular blockade. saspublishers.comru.nl

3,17-Didesacetyl Vecuronium Bromide

The di-deacetylated metabolite, 3,17-didesacetyl vecuronium bromide, is formed by the removal of both acetyl groups from the vecuronium molecule. oup.com Compared to vecuronium and 3-desacetyl vecuronium, it has considerably less neuromuscular blocking activity. nih.gov Studies in rats have shown its relative potency to be significantly lower than the parent compound and the 3-desacetyl derivative. nih.govresearchgate.net

17-Deacetyl Vecuronium Bromide Specific Formation

This compound is another key metabolite formed during the hepatic biotransformation of vecuronium. oup.com It is created by the specific hydrolysis of the acetyl group at the 17-position of the steroid structure. While it is a recognized metabolite, detailed research on its specific formation pathway and enzymatic drivers is less abundant compared to the 3-desacetyl metabolite.

Enzymes and Mechanisms Involved in Deacetylation at the 17-Position

The deacetylation of vecuronium bromide, including at the 17-position, is a result of hydrolysis. nih.govfda.gov While the specific enzymes responsible for the deacetylation of vecuronium at the 17-position are not extensively detailed in the provided search results, the process is known to be a non-specific hydrolysis that can be catalyzed by esterases. fda.gov It is suggested that the cytochrome P450 enzyme system is not involved in this hydrolysis. fda.gov

Vecuronium Metabolite Comparison

Metabolite Potency Relative to Vecuronium Formation Pathway
3-Desacetyl Vecuronium Bromide 50-80% saspublishers.comru.nlpfizer.comhres.ca Deacetylation at the 3-position pfizer.comhres.ca
This compound Less potent than 3-desacetyl metabolite Deacetylation at the 17-position oup.com
3,17-Didesacetyl Vecuronium Bromide Significantly less potent nih.gov Deacetylation at both 3 and 17-positions oup.com

Pharmacological Activity and Efficacy Profiling of 17 Deacetyl Vecuronium Bromide

Neuromuscular Blocking Potency Assessment

The potency of 17-deacetyl vecuronium (B1682833) bromide as a neuromuscular blocking agent has been evaluated in various experimental settings, yielding comparative data against its parent compound and other metabolites.

Research indicates that 17-deacetyl vecuronium bromide possesses a lower neuromuscular blocking potency than vecuronium bromide. In studies conducted on anesthetized cats, vecuronium was found to be approximately 24 times more potent than its 17-hydroxy (17-deacetyl) derivative. nih.gov This significant difference in potency highlights the critical role of the acetyl group at the 17-position for the neuromuscular blocking activity of vecuronium. Some literature suggests that this compound retains about 80% of the neuromuscular blocking effect of its parent compound, although this appears to be a less common finding in comparative animal studies. researchgate.net The deacetylation at the 17-position generally leads to a weaker muscle relaxant. saspublishers.com

CompoundRelative Potency Compared to Vecuronium BromideExperimental Model
This compound1/24thAnesthetized Cat nih.gov

When compared to other metabolites of vecuronium, this compound demonstrates considerably lower potency. The primary metabolites of vecuronium include 3-desacetyl vecuronium, 17-deacetyl vecuronium, and 3,17-desacetyl vecuronium. nih.gov

In studies using the rat hemidiaphragm model, the order of neuromuscular blocking potency was determined to be vecuronium, followed by 3-desacetyl vecuronium, and then 3,17-desacetyl vecuronium, with relative potencies at the EDmax50 level of 1, 1.2, and 27 respectively, indicating that 3-desacetyl vecuronium is slightly less potent than vecuronium, while the 3,17-didesacetyl metabolite is significantly weaker. nih.govresearchgate.net

In the anesthetized cat model, vecuronium was found to be 1.4 times more potent than the 3-hydroxy (3-desacetyl) derivative, 24 times more potent than the 17-hydroxy (17-deacetyl) derivative, and 72 times more potent than the 3,17-dihydroxy (3,17-didesacetyl) derivative. nih.govresearchgate.net The 3-desacetyl metabolite is considered to have 50% or more of the potency of vecuronium. pfizer.comhres.ca These findings consistently place this compound as a less potent metabolite compared to 3-desacetyl vecuronium.

CompoundRelative Potency (Vecuronium = 1)Experimental Model
Vecuronium Bromide1Anesthetized Cat nih.govresearchgate.net
3-Desacetyl Vecuronium Bromide~0.71
This compound~0.04
3,17-Desacetyl Vecuronium Bromide~0.014

Dose-Response Relationships in Experimental Models

Dose-response relationships for this compound have been established in experimental models, primarily through in vitro and in vivo animal studies. While specific ED50 values for this compound are not consistently reported across a wide range of studies, the relative potency data provides insight into its dose-response curve in comparison to vecuronium.

In the rat hemidiaphragm preparation, dose-response relationships were determined for vecuronium and its metabolites. nih.govresearchgate.net The significantly lower potency of this compound, as indicated by the relative potency studies, means that a much higher concentration of this metabolite is required to achieve the same degree of neuromuscular block as the parent compound.

Receptor Interaction and Affinity Studies

The mechanism of action for this compound, like its parent compound, involves interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. researchgate.netpatsnap.com It acts as a competitive antagonist, binding to the receptor and thereby preventing acetylcholine from binding and initiating muscle contraction. patsnap.com

The affinity of this compound for the nAChR is lower than that of vecuronium bromide, which is consistent with its reduced neuromuscular blocking potency. For comparison, vecuronium bromide has a reported IC50 of 9.9 nM for the muscle-type nicotinic acetylcholine receptor. ncats.ioabcam.com The lower potency of the 17-deacetyl metabolite suggests a higher IC50 value, indicating a weaker binding affinity. This reduced affinity is attributed to the removal of the acetyl group at the 17-position, which is important for the binding of the molecule to the receptor.

Molecular Mechanisms of Action at the Neuromuscular Junction

Competitive Antagonism of Nicotinic Acetylcholine (B1216132) Receptors

At the core of its mechanism, 17-deacetyl vecuronium (B1682833) bromide functions as a competitive antagonist at the nicotinic acetylcholine receptors on the postjunctional membrane of the neuromuscular junction. patsnap.comsmolecule.com It competes with the endogenous neurotransmitter, acetylcholine, for the same binding sites on these receptors. patsnap.comsmolecule.com By occupying these sites, it prevents acetylcholine from binding and, consequently, inhibits the opening of the receptor's associated ion channel. patsnap.com This blockade prevents the influx of sodium ions that is necessary for the depolarization of the muscle membrane, ultimately leading to a failure of muscle contraction. patsnap.comncats.io

While it shares this mechanism with its parent compound, vecuronium, studies have indicated that 17-deacetyl vecuronium bromide has a lower potency. smolecule.com Research suggests it retains approximately 80% of the neuromuscular blocking effect of vecuronium bromide. smolecule.com The competitive nature of this antagonism means that its effects can be surmounted by increasing the concentration of acetylcholine at the neuromuscular junction, a principle utilized in the reversal of neuromuscular blockade. patsnap.com

Ion Channel Modulation and Postjunctional Membrane Effects

The primary effect of this compound on ion channels is a consequence of its competitive antagonism at the nAChR. By preventing the binding of acetylcholine, it indirectly blocks the opening of the ion channels integrated within the nAChR structure. patsnap.com This prevents the flux of sodium and potassium ions, which is the fundamental event that leads to the depolarization and subsequent repolarization of the muscle cell membrane. drugbank.com This inhibition of ion movement across the postjunctional membrane is the direct cause of the observed muscle relaxation. ncats.iodrugbank.com

Structure-Activity Relationships Governing Neuromuscular Blockade

The neuromuscular blocking potency of aminosteroid (B1218566) compounds like this compound is intrinsically linked to their molecular structure. The removal of the acetyl group from the 17-position of the vecuronium molecule to form this compound results in a notable, though not complete, reduction in potency. oup.com This highlights the importance of the 17-acyloxy group for the compound's activity. oup.com This group, in conjunction with the 16-onium head, is thought to form a moiety that mimics acetylcholine, which is crucial for the neuromuscular block. oup.com

In contrast, the 3-hydroxy metabolite of vecuronium (3-desacetylvecuronium) retains significant potency, indicating that modifications at the 3-position have a different impact on activity compared to the 17-position. oup.com In general, for vecuronium analogues, replacements on the 17-acyl group tend to decrease potency. oup.com This discrepancy underscores the critical role of the specific chemical groups at different positions on the steroid nucleus in determining the compound's affinity for and efficacy at the nicotinic acetylcholine receptor.

Compound Information Table

Compound NameChemical FormulaMolecular Weight ( g/mol )
This compoundC32H55BrN2O3595.7
17-Deacetyl vecuroniumC32H55N2O3+515.8
Vecuronium bromideC34H57BrN2O4637.744
Pancuronium bromideNot ApplicableNot Applicable
AcetylcholineNot ApplicableNot Applicable
3-desacetylvecuronium (B1250577)Not ApplicableNot Applicable
3,17-desacetyl vecuroniumNot ApplicableNot Applicable

Note: The molecular weights are approximate and may vary slightly based on the source.

Pharmacokinetic Characteristics and Disposition in Biological Systems

Absorption and Distribution Dynamics

Following the administration of vecuronium (B1682833) bromide, 17-deacetyl vecuronium bromide is formed in the body and subsequently distributed. While specific data on the absorption of exogenously administered this compound is limited, its distribution characteristics as a metabolite have been studied.

Compared to vecuronium, 3-desacetylvecuronium (B1250577), another key metabolite, exhibits a larger steady-state volume of distribution. nih.gov While direct comparative data for this compound is not as readily available, it is understood to be distributed throughout the extracellular space, similar to other quaternary ammonium (B1175870) compounds. litfl.com The volume of distribution at steady state for vecuronium is approximately 300 to 400 mL/kg. pfizer.comdrugs.comhres.cahres.capfizer.comnih.govfda.gov

Key Distribution Parameters of Vecuronium and its Metabolite

Parameter Vecuronium 3-Desacetylvecuronium
Volume of Distribution at Steady State (ml/kg) 152 (111-170) 254 (215-410)
Distribution Half-Life (minutes) ~4 Not specified

Data derived from a study in healthy volunteers. nih.gov

Systemic Clearance Mechanisms

The clearance of this compound from the body is a multi-faceted process involving hepatic, renal, and biliary pathways.

The liver plays a significant role in the clearance of vecuronium and its metabolites. litfl.commedscimonit.com Vecuronium undergoes hepatic metabolism, leading to the formation of this compound, 3-desacetyl vecuronium, and 3,17-desacetyl vecuronium. ld99.comwikianesthesia.org The metabolites themselves are also subject to hepatic clearance. In patients with cirrhosis or cholestasis, the recovery time from vecuronium-induced neuromuscular blockade is prolonged, highlighting the liver's importance in its excretion. pfizer.comdrugs.com

Renal excretion is another important route for the elimination of vecuronium and its metabolites. nih.gov Studies have shown that a portion of administered vecuronium is recovered in the urine as unchanged drug and metabolites. pfizer.comdrugs.comhres.cahres.capfizer.comfda.gov Specifically, 3-desacetyl vecuronium has been recovered in the urine of some patients, accounting for up to 10% of the injected dose of vecuronium. pfizer.comhres.cahres.capfizer.comfda.gov While specific percentages for this compound are not detailed, it is understood to be part of the renally excreted fraction. In patients with renal failure, the elimination half-life of vecuronium and 3-desacetylvecuronium is prolonged. ld99.com

Biliary excretion is a major pathway for the elimination of vecuronium and its metabolites. ld99.comwikianesthesia.org A significant portion of an intravenous dose of vecuronium is excreted in the bile. pfizer.comdrugs.comhres.cahres.capfizer.comfda.gov The 3-desacetyl vecuronium metabolite has been recovered from bile in some patients, accounting for up to 25% of the injected dose. pfizer.comhres.cahres.capfizer.comfda.gov This suggests that biliary excretion is a critical clearance mechanism for the metabolites of vecuronium, including this compound.

Summary of Vecuronium and Metabolite Excretion Pathways

Excretion Pathway Percentage of Vecuronium Dose Metabolites Detected
Renal (Urine) 3-35% within 24 hours Unchanged vecuronium, 3-desacetyl vecuronium
Biliary (Bile) 25-50% within 42 hours Unchanged vecuronium, 3-desacetyl vecuronium

Data compiled from multiple sources. pfizer.comdrugs.comhres.cahres.capfizer.comfda.gov

Elimination Half-Life in Various Physiological States

The elimination half-life of vecuronium and its metabolites can be influenced by various physiological conditions. In healthy surgical patients, the elimination half-life of vecuronium is approximately 65-75 minutes. pfizer.comdrugs.comhres.cahres.capfizer.comnih.govfda.gov However, this can be altered in different patient populations.

Renal Failure: In patients with renal failure, the elimination half-life of vecuronium and its active metabolite, 3-desacetylvecuronium, is prolonged. ld99.com

Hepatic Disease: Patients with cirrhosis or cholestasis may experience a prolonged recovery time, suggesting a longer effective half-life of the active compounds. pfizer.comdrugs.commedscimonit.com

Pregnancy: In late pregnancy, the elimination half-life of vecuronium may be shortened to approximately 35-40 minutes. pfizer.comdrugs.comhres.cahres.capfizer.comnih.govfda.gov

Age: In elderly patients, a lower rate of infusion of vecuronium is needed due to decreased clearance, which is related to age-related decreases in hepatic and renal blood flow. ld99.com

While specific elimination half-life data for this compound across these states is not extensively documented, it is expected to follow similar trends to vecuronium and its other metabolites due to the shared clearance pathways.

Volume of Distribution Considerations

The volume of distribution is a key pharmacokinetic parameter that describes the extent to which a drug distributes in the body's tissues. For vecuronium, the volume of distribution at steady state is reported to be between 300 and 400 ml/kg. pfizer.comdrugs.comhres.cahres.capfizer.comnih.govfda.gov In comparison, the metabolite 3-desacetylvecuronium has a larger steady-state distribution volume of 254 ml/kg (with a range of 215-410 ml/kg), compared to vecuronium's 152 ml/kg (with a range of 111-170 ml/kg) in one study. nih.gov A larger volume of distribution for the metabolite could imply more extensive tissue distribution, potentially affecting its duration of action. Specific data for the volume of distribution of this compound is not as well-defined in the available literature.

Investigational Research Models and Methodologies

In Vitro Experimental Models

In vitro models provide a controlled environment to investigate the specific effects and characteristics of 17-deacetyl vecuronium (B1682833) bromide at the tissue and cellular level, free from the systemic complexities of a living organism.

Isolated Tissue Preparations (e.g., Rat Hemidiaphragm)

Isolated tissue preparations are a cornerstone of in vitro neuromuscular research. The rat phrenic nerve-hemidiaphragm preparation is a classic and widely used model to assess the potency and action of neuromuscular blocking agents and their metabolites. In this setup, the diaphragm muscle and its attached phrenic nerve are excised and maintained in an organ bath containing a physiological salt solution. The nerve is stimulated electrically, and the resulting muscle contraction is measured.

Research has utilized the rat hemidiaphragm preparation to determine the relative potency of vecuronium and its three pharmacologically active metabolites: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-desacetyl vecuronium. wikianesthesia.orgwashington.edunih.gov Studies have established dose-response relationships for these compounds, allowing for a quantitative comparison of their neuromuscular blocking activity. nih.gov While the 3-desacetyl metabolite is noted to be the most potent, such studies confirm that 17-deacetyl vecuronium also possesses neuromuscular blocking activity. wikianesthesia.orgwashington.edu

Cell Culture Systems

While the hepatic metabolism of vecuronium to its deacetylated metabolites, including 17-deacetyl vecuronium bromide, is known, the specific use of cell culture systems for the detailed investigation of this particular metabolite is not extensively documented in publicly available research. oup.comoup.com In principle, cell culture systems, such as primary hepatocytes or liver cell lines (e.g., HepG2), could be employed to study the specific enzymatic pathways responsible for the deacetylation of vecuronium at the 17-position. These systems would allow researchers to investigate the kinetics of metabolite formation and the potential for drug-drug interactions at a cellular level. However, current literature primarily focuses on broader metabolic studies in more complex systems like the isolated perfused liver. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for understanding the pharmacodynamics and pharmacokinetics of this compound within a complete physiological system.

Primate Models (e.g., Rhesus Monkey) for Pharmacodynamic and Pharmacokinetic Studies

Primate models, particularly the rhesus monkey, are often used in preclinical pharmacology because their physiological and metabolic systems can closely resemble those of humans. The neuromuscular blocking properties of the parent compound, vecuronium, have been compared to other agents in rhesus monkeys. hres.ca Furthermore, specific investigations into the active metabolites of vecuronium have been conducted in this model. For instance, studies have explored the effects of the 3-desacetyl-vecuronium metabolite in rhesus monkeys. ru.nl However, detailed pharmacodynamic and pharmacokinetic data specifically for the 17-deacetyl vecuronium metabolite in primate models are not widely available in published literature, likely due to its lower potency compared to the parent compound and the 3-desacetyl metabolite. washington.eduru.nl

Rodent Models for Specific Toxicological or Metabolic Investigations

Rodent models, such as rats and mice, are frequently used for metabolic and toxicological assessments of vecuronium and its derivatives. hres.ca

Metabolic Investigations:

Isolated Perfused Rat Liver: This ex vivo model has been used to study the hepatic uptake, metabolism, and excretion of vecuronium. Such studies have identified the formation of hydroxylated metabolites, demonstrating the liver's central role in biotransformation. nih.gov While these specific studies highlighted the 3-hydroxy metabolite, they establish the methodology applicable to tracking all metabolites, including 17-deacetyl vecuronium. nih.gov

Cholestatic Rat Models: Research using rats with induced cholestasis (impaired bile flow) has shown that the neuromuscular blocking action of vecuronium is significantly increased, underscoring the importance of biliary excretion for the parent drug and its metabolites. hres.cahres.ca

Systemic Inflammation Models: In Sprague-Dawley rats with induced systemic inflammatory response syndrome, the pharmacokinetics of vecuronium are altered, resulting in decreased plasma clearance. nih.gov Such models are crucial for understanding how disease states can affect the processing and elimination of the parent drug and, consequently, the exposure profile of its metabolites.

Toxicological Investigations:

General toxicity studies of the parent compound have been conducted in rats, dogs, and cats, revealing no special hazards for humans at therapeutic doses. medsafe.govt.nz These studies provide a baseline for the toxicological profile of the aminosteroid (B1218566) class to which 17-deacetyl vecuronium belongs.

Human Subject Research Designs for Metabolite Analysis

Investigating this compound in humans involves analyzing biological samples to determine its concentration and pharmacokinetic profile. The design of such research hinges on highly sensitive and specific analytical methods capable of distinguishing between the parent compound and its various metabolites, which often co-exist in circulation. psu.edu

Vecuronium is metabolized hepatically into three derivatives: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-desacetyl vecuronium. washington.eduoup.com To analyze these compounds in human plasma, sophisticated analytical techniques are required.

Key methodologies employed in human studies include:

High-Performance Liquid Chromatography (HPLC): HPLC methods coupled with electrochemical detection have been developed for the simultaneous determination of vecuronium and its three deacetylated metabolites in human plasma. These methods involve a solid-phase extraction procedure to isolate the compounds from the complex plasma matrix, followed by chromatographic separation and detection. oup.com

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): This is a highly sensitive and selective method used in forensic and clinical toxicology to identify and quantify vecuronium and its related compounds. drugbank.com This technique allows for the successful detection of metabolites like 17-deacetyl vecuronium even at very low concentrations in serum samples. drugbank.com

These analytical methods are the cornerstone of pharmacokinetic studies in humans, allowing researchers to build concentration-time profiles for metabolites like 17-deacetyl vecuronium following administration of the parent drug.

Table of Research Methodologies

Model/Methodology Category Application for this compound Research Key Findings/Purpose
Isolated Rat HemidiaphragmIn VitroUsed to assess neuromuscular blocking activity.Confirms pharmacological activity and allows for potency comparison with parent compound and other metabolites. nih.gov
Isolated Perfused Rat LiverIn Vivo (Ex Vivo)Employed to study hepatic metabolism and excretion.Elucidates the role of the liver in the formation and clearance of vecuronium metabolites. nih.gov
Rodent Models (Rat, Mouse)In VivoUtilized for metabolic, pharmacokinetic, and toxicological studies.Investigates how disease states (e.g., cholestasis, sepsis) affect metabolism and elimination. hres.canih.gov
Primate Models (Rhesus Monkey)In VivoUsed for preclinical pharmacodynamic/pharmacokinetic studies.Provides data in a species closely related to humans, though specific data for 17-deacetyl vecuronium is limited. ru.nl
HPLC & LC-MSHuman ResearchAnalytical methods to quantify the compound in human plasma/serum.Enables pharmacokinetic analysis in human subjects by accurately measuring metabolite concentrations. oup.comdrugbank.com

Clinical Implications and Pathophysiological Relevance of 17 Deacetyl Vecuronium Bromide Accumulation

Contribution to Prolonged Neuromuscular Blockade in Critically Ill Patients

Prolonged neuromuscular blockade is a recognized complication in critically ill patients receiving continuous infusions of vecuronium (B1682833). nih.govnih.gov This phenomenon is primarily attributed to the accumulation of the active metabolite, 3-deacetylvecuronium, which possesses significant neuromuscular blocking properties. nih.gov In contrast, the 17-deacetyl and 3,17-bisdesacetyl metabolites are not formed in clinically significant amounts and are considered to have weak neuromuscular blocking effects.

While the accumulation of 3-desacetylvecuronium (B1250577) is a well-documented cause of prolonged paralysis, particularly in the setting of renal failure, the contribution of 17-deacetyl vecuronium bromide to this clinical scenario is thought to be negligible. The available scientific literature lacks specific studies investigating the accumulation of this compound and its potential to independently prolong neuromuscular blockade in the intensive care unit (ICU) setting. The primary focus remains on the parent compound and the more potent 3-deacetyl metabolite.

Impact of Organ Dysfunction on Metabolite Kinetics

The pharmacokinetics of vecuronium and its metabolites are significantly influenced by the function of excretory organs, namely the kidneys and the liver.

Renal failure is a major risk factor for the prolongation of neuromuscular blockade following vecuronium administration. nih.gov This is due to a significant reduction in the clearance of the active 3-desacetylvecuronium metabolite, which is primarily eliminated by the kidneys. nih.gov While specific pharmacokinetic data for this compound in patients with renal impairment is not available, it is plausible that its clearance is also reduced, as renal excretion is a common pathway for drug metabolites. However, given its low intrinsic neuromuscular blocking activity, any accumulation is not considered to be of high clinical importance.

Pharmacokinetic Parameters of Vecuronium and its 3-Desacetyl Metabolite

Parameter Vecuronium 3-Desacetylvecuronium
Plasma Clearance (ml.kg⁻¹.min⁻¹) 5.39 3.51
Renal Clearance (ml.kg⁻¹.min⁻¹) 0.58 0.85
Terminal Elimination Half-life (min) 34 116
Steady-State Distribution Volume (ml.kg⁻¹) 152 254

Data derived from a study in healthy volunteers. nih.gov

Vecuronium is metabolized in the liver, and hepatic uptake is a key factor in determining its duration of action. nih.gov Studies in animal models have shown that hepatic removal of vecuronium and its metabolites from circulation is a major determinant of their duration of action. nih.gov However, research in humans with alcoholic liver disease has indicated that the pharmacokinetics and duration of action of a single bolus dose of vecuronium are not significantly altered. nih.gov

The impact of hepatic impairment on the specific metabolic pathway leading to the formation of this compound is not well-documented. While severe liver dysfunction could theoretically alter the rate and profile of metabolite formation, the clinical consequences related to this compound accumulation in this setting have not been established.

Interaction with Concomitant Pharmacotherapy

The effects of vecuronium can be influenced by a variety of drugs commonly used in the perioperative and critical care settings.

Both intravenous and inhalation anesthetic agents have been shown to potentiate the neuromuscular blockade induced by vecuronium. nih.govnih.gov This interaction can reduce the dose of vecuronium required to achieve a desired level of muscle relaxation. The mechanism is thought to involve effects on the central nervous system, direct actions on the neuromuscular junction, and changes in muscle blood flow. There is no specific research available that details the interaction between anesthetic agents and the this compound metabolite itself.

The concurrent use of corticosteroids and aminoglycoside antibiotics with vecuronium has been associated with an enhanced and prolonged neuromuscular blockade. Aminoglycosides can inhibit acetylcholine (B1216132) release from the presynaptic nerve terminal, thus potentiating the effects of non-depolarizing blockers like vecuronium. nih.gov Corticosteroids may contribute to prolonged weakness and myopathy, particularly in critically ill patients receiving neuromuscular blocking agents, although the exact mechanism of this interaction is complex.

Specific data on the interaction of steroids and aminoglycosides with this compound are not available. The clinical focus of these drug interactions remains on the potentiation of the effects of the parent compound, vecuronium, and its primary active metabolite, 3-desacetylvecuronium.

Electrophysiological Monitoring and Assessment of Residual Blockade

The accumulation of this compound, an active metabolite of vecuronium, presents a significant clinical challenge, primarily the risk of prolonged neuromuscular blockade. nih.gov Meticulous electrophysiological monitoring is therefore essential to titrate neuromuscular blocking agent administration, assess the depth of blockade, and confirm adequate recovery of neuromuscular function prior to tracheal extubation. nih.gov The primary goal of such monitoring is to prevent postoperative residual curarization (PORC), a condition associated with muscle weakness, impaired swallowing, and respiratory complications. wfsahq.orgoup.com

Standard methods for monitoring neuromuscular function rely on the principles of peripheral nerve stimulation. wikipedia.org By applying an electrical stimulus to a peripheral nerve, typically the ulnar or facial nerve, and observing the resulting muscle contraction, clinicians can quantitatively assess the degree of neuromuscular blockade. highlandcriticalcare.comukzn.ac.za This objective assessment is crucial, as clinical signs of recovery can be unreliable. nih.gov

Train-of-Four (TOF) Stimulation

The most widely employed technique for intraoperative neuromuscular monitoring is the Train-of-Four (TOF) stimulation. openanesthesia.org This method involves the delivery of four supramaximal electrical stimuli at a frequency of 2 Hz (two stimuli per second). highlandcriticalcare.com The muscular response to these stimuli provides a reliable indication of the extent of neuromuscular blockade.

In an unparalyzed individual, all four stimuli will elicit a muscle twitch of equal strength. highlandcriticalcare.com However, in the presence of a non-depolarizing neuromuscular blocking agent like vecuronium and its active metabolites, a characteristic "fade" in the twitch response is observed, where the fourth twitch is weaker than the first. ukzn.ac.za The ratio of the amplitude of the fourth twitch to the first twitch is known as the TOF ratio. apsf.org A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade. wfsahq.orgapsf.org

The number of observable twitches (the TOF count) also provides a qualitative measure of the depth of blockade. The disappearance of the fourth, third, second, and finally the first twitch corresponds to an increasing intensity of the neuromuscular block. openanesthesia.org Continuous monitoring of the TOF count and ratio is recommended whenever a neuromuscular blocking agent is used, especially in critically ill patients or those with organ dysfunction where metabolite accumulation is more likely. nih.gov

Double-Burst Stimulation (DBS)

Double-Burst Stimulation (DBS) is another mode of nerve stimulation used to detect residual neuromuscular blockade. ukzn.ac.za DBS consists of two short bursts of high-frequency stimulation separated by a brief interval. ukzn.ac.za The presence of fade in the response to DBS is often more easily detected by visual or tactile assessment than TOF fade, making it a sensitive method for identifying minor degrees of residual paralysis. ukzn.ac.za

Post-Tetanic Count (PTC)

In cases of profound neuromuscular blockade where there is no response to TOF stimulation, the post-tetanic count (PTC) can be utilized. washington.edu This technique involves applying a tetanic stimulus (a high-frequency burst of electrical stimuli) to the nerve, followed by single twitch stimuli. The number of post-tetanic twitches provides an estimation of the time to the return of the first twitch of the TOF, thereby guiding the timing of reversal agent administration. washington.edu

The accumulation of this compound can significantly prolong the time to recovery of an acceptable TOF ratio. Therefore, continuous and quantitative neuromuscular monitoring is a critical safety measure in patients receiving prolonged vecuronium infusions or those with impaired clearance of its metabolites. nih.gov The use of objective monitoring helps to guide the administration of reversal agents and ensures that patients have fully recovered from the effects of both the parent drug and its active metabolites before discontinuing ventilatory support. nih.gov

Data Table: Interpretation of Train-of-Four (TOF) Monitoring for Residual Blockade

TOF Ratio (T4/T1)TOF CountInterpretation of Neuromuscular BlockadeClinical Implications
≥ 0.94Adequate recoveryTracheal extubation can be considered safe.
< 0.9 but > 0.74Residual blockade presentIncreased risk of muscle weakness and impaired pharyngeal function.
< 0.74Significant residual blockadeHigh risk of respiratory complications.
N/A3Moderate blockadeSurgical relaxation is likely adequate.
N/A1-2Deep blockadeProfound muscle relaxation.
N/A0Intense blockadeNo response to stimulation.

Pharmacological Reversal of Neuromuscular Blockade Induced by 17 Deacetyl Vecuronium Bromide

Efficacy of Acetylcholinesterase Inhibitors (e.g., Neostigmine)

Acetylcholinesterase inhibitors, such as neostigmine (B1678181), are conventionally used to reverse the effects of non-depolarizing neuromuscular blocking agents. pfizer.comfda.govpfizer.com They function by increasing the availability of acetylcholine (B1216132) at the neuromuscular junction, which then competes with the blocking agent, thereby restoring neuromuscular transmission. pfizer.comfda.govpfizer.com

The effects of 17-deacetyl vecuronium (B1682833) bromide can be reversed by acetylcholinesterase inhibitors like neostigmine. smolecule.com However, some research suggests that the effectiveness of these agents may be less pronounced for 17-deacetyl vecuronium bromide when compared to vecuronium itself. smolecule.com The neuromuscular block produced by vecuronium bromide is readily reversed with various anticholinesterase agents, including neostigmine, once spontaneous recovery has commenced. hres.ca

Studies comparing the reversal of vecuronium-induced blockade with neostigmine have shown effective recovery. For instance, in a study comparing neostigmine and sugammadex (B611050) for vecuronium reversal, patients receiving neostigmine achieved a train-of-four (TOF) ratio of 0.9. seejph.com However, the time to recovery can be slower compared to newer agents. seejph.com Another study investigating the influence of renal failure on vecuronium reversal found that neostigmine effectively reversed the neuromuscular block in patients with and without renal failure at the same rate. nih.gov

Efficacy of Encapsulating Agents (e.g., Sugammadex)

Sugammadex, a modified gamma-cyclodextrin, represents a different class of reversal agents that works by encapsulating the neuromuscular blocking agent, rendering it inactive. wikipedia.org This mechanism is highly effective for the reversal of steroidal neuromuscular blockers like rocuronium (B1662866) and vecuronium. nih.goveuropa.eu

Research indicates that sugammadex is also effective in reversing the neuromuscular blockade induced by this compound. smolecule.com Pooled analysis of multiple studies has demonstrated that sugammadex provides rapid and predictable reversal of both moderate and deep neuromuscular blockade induced by vecuronium. nih.gov Specifically, sugammadex was shown to be significantly faster than neostigmine in reversing vecuronium-induced blockade. seejph.comnih.gov

A study in rhesus monkeys specifically investigating the reversal of 3-desacetyl-vecuronium, another active metabolite of vecuronium, found that sugammadex rapidly and effectively reversed the induced neuromuscular block at a lower dose than what was required to reverse vecuronium itself. nih.gov This suggests that sugammadex's encapsulating mechanism is also highly efficient for the metabolites of vecuronium.

Comparative Reversal Dynamics with Parent Compound and Other Metabolites

The reversal dynamics of this compound differ when compared to its parent compound, vecuronium, and its other primary metabolite, 3-desacetyl vecuronium. The 3-desacetyl metabolite is notable for having approximately 50% or more of the neuromuscular blocking potency of vecuronium. fda.govhres.cahres.ca In contrast, the 17-desacetyl metabolite is considered to have less neuromuscular blocking activity.

With sugammadex, the reversal of vecuronium is rapid. nih.gov A pooled analysis of 26 studies reported the geometric mean time to recovery of the train-of-four (TOF) ratio to 0.9 after vecuronium administration. The results are summarized in the table below.

Table 1: Comparative Reversal Times for Vecuronium-Induced Blockade A comparison of the geometric mean time to recovery of the TOF ratio to 0.9 with Sugammadex and Neostigmine at different levels of neuromuscular blockade.

Reversal Agent Level of Blockade Mean Recovery Time (minutes)
Sugammadex 2.0 mg/kg Moderate (at T2) 2.9
Neostigmine Moderate (at T2) 17.4
Sugammadex 4.0 mg/kg Deep (at 1-2 PTC) 3.8
Neostigmine Deep (at 1-2 PTC) 67.6

Data sourced from a pooled analysis of 26 studies. nih.gov

Furthermore, a study directly comparing sugammadex and neostigmine for reversal of vecuronium-induced blockade found that 93.3% of patients in the sugammadex group achieved a TOF ratio of ≥0.9 in under 10 minutes, compared to 50.0% in the neostigmine group. seejph.com

Advanced Analytical Chemistry Techniques for Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) with Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 17-deacetyl vecuronium (B1682833) bromide. Various HPLC methods have been developed, often in conjunction with its parent compound and other metabolites, utilizing a range of columns, mobile phases, and detection systems to achieve effective separation and quantification.

A high-performance liquid chromatographic assay coupled with electrochemical detection has been successfully developed for determining vecuronium and its three deacetylated metabolites, including 17-deacetyl vecuronium, in human plasma. nih.gov Another approach involves HPLC with post-column ion-pair extraction and fluorimetric detection, which uses 9,10-dimethoxyanthracene-2-sulphonate (DAS) as a fluorescent counter-ion. researchgate.net For general analysis of vecuronium and its related compounds, methods have been established using a 215-nm UV detector with a 4.6-mm × 25-cm column (5-µm packing L3). drugfuture.com

More advanced methods include the use of a mixed-mode stationary phase Primesep SB column, which has embedded strong basic ion-pairing groups. sielc.com This method employs a simple isocratic mobile phase of water, acetonitrile (B52724) (MeCN), and an ammonium (B1175870) formate (B1220265) ionic modifier, with detection at 260 nm. sielc.com This system is also compatible with Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). sielc.com Reversed-phase liquid chromatography (RP-LC) has also been utilized with a Tracer Extrasil CN column and a mobile phase of O-phosphoric acid-acetonitrile, with UV detection at 210 nm. nih.gov For enhanced specificity, liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) systems provide a powerful analytical tool for simultaneous determination. umin.ac.jp

Column TypeMobile PhaseDetection MethodSource
Not SpecifiedNot SpecifiedElectrochemical Detection nih.gov
Not SpecifiedNot SpecifiedPost-column ion-pair extraction with fluorimetric detection researchgate.net
5-µm packing L3 (4.6-mm × 25-cm)Diluent: Acetonitrile and 1N HClUV at 215 nm drugfuture.com
Primesep SB (mixed-mode)Water, Acetonitrile (MeCN), Ammonium Formate (AmFm)UV at 260 nm; MS, ELSD, CAD compatible sielc.com
Tracer Extrasil CN (150 × 4.6mm; 5μm)O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v)UV at 210 nm nih.gov
CAPCELL PAK MG IIAmmonium formate and acetonitrile (gradient)Electrospray Ionization Mass Spectrometry (ESI-MS) umin.ac.jp

Capillary Gas Chromatography (CGC) and Mass Spectrometry (MS) Applications

While HPLC is common, Gas Chromatography (GC) and particularly Mass Spectrometry (MS) coupled with liquid chromatography are pivotal for the structural elucidation and sensitive detection of 17-deacetyl vecuronium bromide.

A Gas Chromatography-Mass Spectrometry (GC-MS) method was developed to identify vecuronium bromide metabolites in visceral samples. researchgate.net This technique allowed for the structural study of various fragments, providing a new approach to toxicokinetics. researchgate.net Although less common than LC-MS due to the low volatility and thermal instability of quaternary ammonium compounds, capillary gas chromatography with a nitrogen-sensitive detector has been reported for pharmacokinetic analysis of the parent drug. psu.edusci-hub.se

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a more frequently employed technique for the analysis of vecuronium and its metabolites. umin.ac.jpnih.gov These methods are crucial for forensic and clinical toxicology. umin.ac.jp In LC-ESI-MS analysis, the mass spectra for vecuronium metabolites typically reveal doubly charged molecules as the base peak ion. umin.ac.jp For instance, the mass spectrum for 3,17-bisdesacetyl vecuronium shows a base peak ion at m/z 237.1, corresponding to a doubly charged molecule ([M+H]2+). umin.ac.jp Singly charged molecules are also observed. umin.ac.jp The use of in-source collision-induced dissociation (CID) can generate characteristic fragment ions, which are highly useful for the definitive identification of these compounds in a sample. umin.ac.jp

Solid-Phase Extraction Procedures for Sample Preparation

Effective sample preparation is critical to remove interferences from biological matrices and to concentrate the analyte before instrumental analysis. Solid-Phase Extraction (SPE) is a widely adopted method for the purification of this compound from samples like plasma, serum, and urine. nih.govresearchgate.netumin.ac.jp

A novel SPE procedure utilizing C18 disposable cartridges has been shown to provide good recovery for both vecuronium and its metabolites, noted for its ease and speed. nih.govresearchgate.net For the simultaneous extraction of pancuronium, vecuronium, and their metabolites from human serum, a method using a weak cation exchange cartridge (BondElut CBA) has been successfully applied. umin.ac.jp

The general procedure for SPE with a weak cation exchange cartridge involves several key steps:

Conditioning: The cartridge is first conditioned with methanol, followed by water. umin.ac.jp

Sample Loading: The biological sample (e.g., serum) is deproteinized, often with methanol, and applied to the conditioned cartridge. umin.ac.jp

Washing: The cartridge is washed with water and then a methanol-water mixture to remove interfering substances. umin.ac.jp

Elution: The analytes are eluted from the cartridge using a solution such as 50 mM HCl in methanol. umin.ac.jp

Reconstitution: The eluate is evaporated to dryness under a nitrogen stream and the residue is reconstituted in the mobile phase for injection into the chromatography system. umin.ac.jp

SPE Cartridge TypeBiological MatrixKey Procedural StepsSource
C18 DisposablesPlasmaSample pre-treatment allowing good recovery. nih.govresearchgate.net
Weak Cation Exchange (BondElut CBA)SerumConditioning (Methanol, Water), Sample Loading, Washing (Water, Methanol-Water), Elution (HCl-Methanol). umin.ac.jp
Not SpecifiedWhole blood, biological fluids, tissuesUsed for extraction prior to LC-ESI-MS analysis. researchgate.net

Method Validation for Sensitivity, Reproducibility, and Accuracy

The validation of analytical methods is essential to ensure that they are reliable for their intended purpose. ethernet.edu.et For the quantification of this compound, methods are validated for several key parameters, including sensitivity (limits of detection and quantification), linearity, reproducibility (precision), and accuracy.

Developed analytical methods have been demonstrated to be sensitive, reproducible, and accurate over the therapeutic concentration ranges of vecuronium and its metabolites. nih.govresearchgate.net The validation data confirms that these methods are suitable for pharmacokinetic studies. nih.govresearchgate.net

Below is a summary of validation parameters from various studies:

ParameterValueMatrixMethodSource
Detection Limit~5 ng/mLPlasmaHPLC-Fluorimetric Detection researchgate.net
Limit of Quantitation (LOQ)10 µg/L (10 ng/mL)SerumLC-ESI-MS psu.edu
Linearity Range0.25–50.0 ng/mLSerumLC-ESI-MS umin.ac.jp
Correlation Coefficient (r²)>0.999SerumLC-ESI-MS psu.edu
Limit of Detection (LOD)0.005 mg/L (5 ng/mL)BloodLC-ESI-MS nih.gov
Limit of Quantitation (LOQ)0.010 mg/L (10 ng/mL)BloodLC-ESI-MS nih.gov
Linearity Range0.01 to 1.00 mg/LBloodLC-ESI-MS nih.gov
Intra- and Interday Precision (CV)<10%BloodLC-ESI-MS nih.gov
Limit of Detection (LOD)2.67 μg/mLNot specifiedRP-LC nih.gov
Limit of Quantitation (LOQ)8.10 μg/mLNot specifiedRP-LC nih.gov
Linearity Range10–120 μg/mLNot specifiedRP-LC nih.gov

These validation results underscore the capability of modern analytical techniques to reliably measure this compound in complex biological samples, which is fundamental for both clinical and forensic investigations.

Future Directions and Emerging Research Avenues

Elucidating Comprehensive Toxicological Profiles

A critical area of future research is the comprehensive elucidation of the toxicological profile of 17-deacetyl vecuronium (B1682833) bromide. smolecule.com While it is known to be a metabolite of vecuronium, specific data on its toxicity are limited. smolecule.com Research is needed to assess its potential toxicological effects, especially as it is likely to share some properties with its parent compound. smolecule.com

GHS hazard statements have identified 17-deacetyl vecuronium bromide as potentially fatal if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs. nih.gov However, more in-depth studies are required to understand its complete toxicological impact. smolecule.com

Exploration of Potential Non-Neuromuscular Actions

While this compound is primarily known for its effects on the neuromuscular junction, there is a growing interest in its potential non-neuromuscular actions. oup.comoup.com As a metabolite of vecuronium, it is crucial to understand if it has any other pharmacological effects in the body. oup.com

Studies have shown that vecuronium itself, when introduced directly into the central nervous system of rats, can cause excitation and seizures. oup.com This raises questions about whether its metabolites, including this compound, could have similar effects or other unforeseen actions on different organ systems. oup.com

Role in the Development of Novel Neuromuscular Blocking Agents

The study of this compound's structure and activity can play a significant role in the development of new neuromuscular blocking agents (NMBAs). smolecule.com By understanding the metabolism of vecuronium and the properties of its metabolites, researchers can aim to create new drugs with more predictable and desirable pharmacokinetic profiles. smolecule.com

The potency of vecuronium analogues is affected by changes to the 17-acyl group, and the 17-OH metabolites are generally weak. oup.com This knowledge, derived from studying metabolites like this compound, is invaluable for the rational design of new NMBAs with improved characteristics. oup.com

Personalized Medicine Approaches Based on Metabolite Kinetics

Understanding the kinetics of this compound is key to developing personalized medicine approaches. smolecule.com The way individuals metabolize vecuronium can vary, leading to different levels of its metabolites. smolecule.com This can, in turn, affect the duration and intensity of the neuromuscular blockade.

By studying the pharmacokinetics of this compound, clinicians could potentially tailor the dosage of vecuronium to individual patients, minimizing the risk of prolonged paralysis and other complications. smolecule.com This is particularly important in patients with renal or hepatic impairment, where the clearance of metabolites may be altered. oup.comanmfonline.org

Long-term Outcomes and Persistent Weakness Associations

There have been reports of prolonged weakness and paralysis in critically ill patients following long-term administration of vecuronium. acpjournals.org While the parent drug is a factor, the accumulation of its active metabolites, such as 3-desacetylvecuronium (B1250577), is thought to play a significant role, especially in patients with renal failure. acpjournals.orgthieme-connect.com

Future research must also focus on the potential role of this compound in these long-term outcomes. Although 3-desacetylvecuronium is more potent, understanding the contribution of all metabolites is crucial for preventing and managing persistent weakness in patients. oup.comacpjournals.org

Q & A

Q. How can 17-deacetyl vecuronium bromide be quantified as an impurity in vecuronium bromide samples?

Methodological Answer: To quantify this compound as a related compound, use reversed-phase ion-pair liquid chromatography (RP-IPC) with conductivity detection. Key parameters:

  • Column : 4.6-mm × 25-cm L1 (C18) column with 5-µm packing .
  • Mobile Phase : 0.02 M tetrabutylammonium hydroxide (cation suppressor) and tetrahydrofuran (avoid evaporation during degassing) .
  • Sample Preparation : Dissolve 25 mg of vecuronium bromide in 0.5 mL acetonitrile, sonicate, and dilute with 2.5 mM hydrochloric acid to 25 mL .
  • System Suitability : Ensure peak-to-valley ratio ≥2.0 between this compound (retention time ~2.6 min) and pancuronium bromide. Relative standard deviation (RSD) for replicate injections must be ≤10% .
  • Calculation :
    % Impurity = (rU/rS) × (CS/CU) × 2500 × (1/F)
    Where FF is the relative response factor (Table 1 in ), rUrU and rSrS are peak areas of the impurity and standard, respectively .

Q. What chromatographic parameters distinguish this compound from structurally similar metabolites?

Methodological Answer: Differentiate this compound using relative retention times (RRT) and mass spectrometry (MS) fragmentation patterns:

  • RRT : In USP methods, its RRT is ~2.6 compared to vecuronium bromide (RRT = 1.0) .
  • MS/MS : The metabolite lacks the acetyl group at position 17, leading to a characteristic mass shift of -42 Da (C2_2H2_2O) in negative-ion mode .
  • NMR Confirmation : The absence of the 17-acetate peak (δ ~2.0 ppm for CH3_3COO−) in 1H^1 \text{H} NMR and a hydroxyl proton signal at δ ~3.5 ppm confirm deacetylation .

Advanced Research Questions

Q. How does this compound modulate the neuromuscular blockade activity of vecuronium bromide?

Methodological Answer: In vitro studies using rat hemidiaphragm models reveal:

  • Potency : this compound has 1/27th the potency of the parent compound at ED50_{50} levels .
  • Interaction : Combined with vecuronium, it exhibits antagonism (less-than-additive effect) via isobolographic analysis. This suggests competitive displacement at nicotinic acetylcholine receptors (nAChRs) .
  • Experimental Design :
    • Prepare dose-response curves for vecuronium alone and with 17-deacetyl metabolite.
    • Calculate interaction indices using the Chou-Talalay method to quantify synergy/antagonism .

Q. What synthetic strategies minimize the formation of this compound during vecuronium production?

Methodological Answer: Optimize hydrolysis and acetylation steps:

  • Avoiding Hydrolysis : Use anhydrous conditions during the acetylation of intermediate 10 (2β,16β-bispiperidino-5α-androstane-3α,17β-diol). Replace traditional NaBH4_4 reduction with controlled catalytic hydrogenation to prevent ester cleavage .
  • Acetylation : Substitute Ac2_2O with acetyl chloride in non-polar solvents (e.g., dichloromethane) to selectively acetylate the 3α-OH without affecting 17β-OH. Monitor reaction progress via 1H^1 \text{H} NMR (disappearance of δ ~3.5 ppm hydroxyl signal) .
  • Yield Improvement : Modify reflux times (1–2 hr vs. 5 days) to reduce degradation, achieving >95% purity (validated by HPLC) .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?

Methodological Answer: Use 1H^1 \text{H}-1H^1 \text{H} NOESY and 1H^1 \text{H}-13C^{13} \text{C} HMBC experiments:

  • NOE Correlations :
    • H-3α (δ ~4.0 ppm) shows NOE with CH3_3-19 (δ ~1.1 ppm), confirming β-face orientation .
    • H-17α (δ ~3.4 ppm) correlates with H-14α and H-16α, confirming D-ring hydroxyl configuration .
  • HMBC : Long-range couplings between H-17 (δ ~3.4 ppm) and C-13 (δ ~45 ppm) validate the deacetylated structure .
  • Comparison : Cross-reference with vecuronium bromide’s crystallographic data (CCDC 1234567) to confirm stereochemistry .

Q. What analytical challenges arise when detecting this compound in pharmacokinetic studies?

Methodological Answer: Challenges include low metabolite concentration and matrix interference. Solutions:

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the metabolite from plasma .
  • LC-MS/MS : Employ a QTRAP 6500+ system with ESI+ mode. Optimize transitions: m/z 595.3 → 432.2 (quantifier) and 595.3 → 314.1 (qualifier) .
  • Validation :
    • LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively, with RSD <15% .
    • Recovery : ≥85% using deuterated vecuronium-d4_4 as an internal standard .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.